molecular formula C28H26N4O2S B2969922 N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536703-85-2

N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No. B2969922
CAS RN: 536703-85-2
M. Wt: 482.6
InChI Key: FQVBMGHATWIMRH-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H26N4O2S and its molecular weight is 482.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

One-Step Synthesis of Maleimides

A study by Faul et al. (1999) demonstrated a one-step synthesis method for creating bisphenyl, bisheteroaryl, indolylaryl, and indolylcycloalkyl maleimides through the condensation of glyoxylate esters with acetamides. This process yields compounds in 67–99% efficiency, indicating a potentially relevant synthetic pathway for derivatives of the specified compound (Faul, Winneroski, & Krumrich, 1999).

Antimicrobial Agent Synthesis

Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and evaluated their antibacterial and antifungal activities. Some of these compounds showed promising activities against pathogenic microorganisms, indicating the potential of structurally related compounds for antimicrobial applications (Debnath & Ganguly, 2015).

Advanced Synthesis Techniques

Chemoselective Acetylation for Antimalarial Drugs

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. This study highlights the relevance of specific acetylation methods in producing pharmaceutical intermediates, potentially including those structurally similar to the specified compound (Magadum & Yadav, 2018).

Pharmacokinetics and Metabolism

Metabolism of Thiouracil Derivatives

A study by Dong et al. (2016) on the pharmacokinetics and disposition of thiouracil derivatives, including PF-06282999, offers insights into the metabolic stability and elimination mechanisms of structurally complex compounds. This research is crucial for understanding how similar compounds might behave in biological systems and their potential therapeutic applications (Dong et al., 2016).

Novel Antitumor Agents

Antitumor Activity of Pyrrolopyrimidine Derivatives

Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a biologically active pyrazole moiety to evaluate their antitumor activity. One compound showed effectiveness surpassing the reference drug doxorubicin, suggesting the therapeutic potential of structurally related acetamide derivatives in cancer treatment (Alqasoumi et al., 2009).

properties

IUPAC Name

N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2S/c1-2-3-9-19-14-16-20(17-15-19)29-24(33)18-35-28-31-25-22-12-7-8-13-23(22)30-26(25)27(34)32(28)21-10-5-4-6-11-21/h4-8,10-17,30H,2-3,9,18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVBMGHATWIMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.